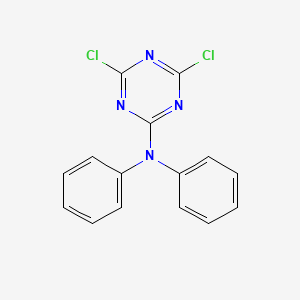

4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine

Overview

Description

CL-28786: C12H14N2.2Cl . It is widely used as a herbicide to control weeds and grasses in agricultural settings. Paraquat dichloride is known for its effectiveness in destroying plant pests by inhibiting photosynthesis .

Scientific Research Applications

Paraquat dichloride has a wide range of scientific research applications, including:

Chemistry: Used as a redox-active compound in electrochemical studies.

Biology: Studied for its effects on cellular respiration and oxidative stress.

Medicine: Investigated for its potential role in inducing oxidative damage in cells.

Industry: Employed as a herbicide to control weeds and grasses in agricultural fields

Mechanism of Action

Target of Action

The primary targets of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine are certain types of bacteria and fungi. The compound has been found to be more active against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . These microorganisms play a crucial role in various infections and diseases.

Mode of Action

It is known that the compound interacts with these microorganisms, leading to their inhibition or death . The compound’s effectiveness against these microorganisms suggests that it likely interferes with essential biological processes within these cells.

Biochemical Pathways

Given its antimicrobial activity, it is likely that the compound interferes with pathways essential for the survival and proliferation of the targeted microorganisms .

Pharmacokinetics

The compound’s effectiveness against certain microorganisms suggests that it is likely well-absorbed and distributed within the organism to reach its targets .

Result of Action

The result of the action of this compound is the inhibition or death of the targeted microorganisms. This leads to a reduction in the infection or disease caused by these microorganisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Paraquat dichloride is synthesized through the reaction of 4,4’-bipyridine with methyl iodide in the presence of a base, followed by treatment with hydrochloric acid to form the dichloride salt. The reaction conditions typically involve:

Temperature: Room temperature to 50°C

Solvent: Aqueous or organic solvents like ethanol

Reaction Time: Several hours to complete the reaction

Industrial Production Methods: In industrial settings, paraquat dichloride is produced using large-scale chemical reactors. The process involves:

Mixing: 4,4’-bipyridine and methyl iodide are mixed in a reactor.

Reaction: The mixture is heated and stirred to promote the reaction.

Purification: The resulting product is purified using techniques like crystallization or distillation.

Conversion: The purified product is treated with hydrochloric acid to form the dichloride salt.

Chemical Reactions Analysis

Types of Reactions: Paraquat dichloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form reactive oxygen species.

Reduction: It can be reduced to form a stable radical cation.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Water, ethanol, acetone

Major Products Formed:

Oxidation: Reactive oxygen species like superoxide anion

Reduction: Stable radical cation

Substitution: Various substituted bipyridinium compounds.

Comparison with Similar Compounds

Paraquat dichloride is unique compared to other similar compounds due to its high toxicity and effectiveness as a herbicide. Similar compounds include:

Diquat: Another bipyridinium herbicide with similar properties but lower toxicity.

Methyl viologen: A related compound used in redox chemistry studies.

Paraquat dichloride stands out due to its strong herbicidal activity and ability to induce oxidative stress .

Properties

IUPAC Name |

4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N4/c16-13-18-14(17)20-15(19-13)21(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKAQTBBQJSDQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274830 | |

| Record name | 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16033-74-2 | |

| Record name | 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Benzo[d]oxazol-2-yl)phenol](/img/structure/B1597221.png)

![Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate](/img/structure/B1597234.png)

![1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1597238.png)